molecular formula C8H15NO3 B13338021 (S)-2-Amino-3-cyclobutoxy-2-methylpropanoic acid

(S)-2-Amino-3-cyclobutoxy-2-methylpropanoic acid

Cat. No.: B13338021
M. Wt: 173.21 g/mol
InChI Key: XTCPKDPUHFKMGZ-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-cyclobutoxy-2-methylpropanoic acid is an organic compound with a unique structure that includes an amino group, a cyclobutoxy group, and a methyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-cyclobutoxy-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanol, methyl acrylate, and ammonia.

    Cyclobutylation: Cyclobutanol is reacted with a suitable reagent to introduce the cyclobutoxy group.

    Amination: The intermediate product is then subjected to amination to introduce the amino group.

    Methylation: Methylation is carried out to introduce the methyl group at the appropriate position.

    Final Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-cyclobutoxy-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and cyclobutoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-3-cyclobutoxy-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-cyclobutoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-cyclopropoxy-2-methylpropanoic acid
  • (S)-2-Amino-3-cyclopentyloxy-2-methylpropanoic acid
  • (S)-2-Amino-3-cyclohexyloxy-2-methylpropanoic acid

Uniqueness

(S)-2-Amino-3-cyclobutoxy-2-methylpropanoic acid is unique due to its specific cyclobutoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-amino-3-cyclobutyloxy-2-methylpropanoic acid

InChI

InChI=1S/C8H15NO3/c1-8(9,7(10)11)5-12-6-3-2-4-6/h6H,2-5,9H2,1H3,(H,10,11)/t8-/m0/s1

InChI Key

XTCPKDPUHFKMGZ-QMMMGPOBSA-N

Isomeric SMILES

C[C@](COC1CCC1)(C(=O)O)N

Canonical SMILES

CC(COC1CCC1)(C(=O)O)N

Origin of Product

United States

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